Cyclopentenylcytosine Cyclopentenylcytosine Cyclopentenyl Cytosine is a pro-drug carbocyclic analogue of cytidine with antineoplastic and antiviral activities. Cyclopentenyl cytosine (CPEC) is converted to the active metabolite cyclopentenyl cytosine 5'-triphosphate (CPEC-TP); CPEC-TP competitively inhibits cytidine triphosphate (CTP) synthase, thereby depleting intracellular cytidine pools and inhibiting DNA and RNA synthesis. This agent may also induce differentiation of some tumor cell types. The antiviral activity of this agent is broad-spectrum.
Brand Name: Vulcanchem
CAS No.: 90597-22-1
VCID: VC20874920
InChI: InChI=1S/C10H13N3O4/c11-7-1-2-13(10(17)12-7)6-3-5(4-14)8(15)9(6)16/h1-3,6,8-9,14-16H,4H2,(H2,11,12,17)/t6-,8-,9+/m1/s1
SMILES: C1=CN(C(=O)N=C1N)C2C=C(C(C2O)O)CO
Molecular Formula: C10H13N3O4
Molecular Weight: 239.23 g/mol

Cyclopentenylcytosine

CAS No.: 90597-22-1

Cat. No.: VC20874920

Molecular Formula: C10H13N3O4

Molecular Weight: 239.23 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentenylcytosine - 90597-22-1

Specification

Description Cyclopentenyl Cytosine is a pro-drug carbocyclic analogue of cytidine with antineoplastic and antiviral activities. Cyclopentenyl cytosine (CPEC) is converted to the active metabolite cyclopentenyl cytosine 5'-triphosphate (CPEC-TP); CPEC-TP competitively inhibits cytidine triphosphate (CTP) synthase, thereby depleting intracellular cytidine pools and inhibiting DNA and RNA synthesis. This agent may also induce differentiation of some tumor cell types. The antiviral activity of this agent is broad-spectrum.
CAS No. 90597-22-1
Molecular Formula C10H13N3O4
Molecular Weight 239.23 g/mol
IUPAC Name 4-amino-1-[(1R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one
Standard InChI InChI=1S/C10H13N3O4/c11-7-1-2-13(10(17)12-7)6-3-5(4-14)8(15)9(6)16/h1-3,6,8-9,14-16H,4H2,(H2,11,12,17)/t6-,8-,9+/m1/s1
Standard InChI Key DUJGMZAICVPCBJ-VDAHYXPESA-N
Isomeric SMILES C1=CN(C(=O)N=C1N)[C@@H]2C=C([C@H]([C@H]2O)O)CO
SMILES C1=CN(C(=O)N=C1N)C2C=C(C(C2O)O)CO
Canonical SMILES C1=CN(C(=O)N=C1N)C2C=C(C(C2O)O)CO

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